molecular formula C7H6BrFO2 B13869647 5-Bromo-4-fluoro-2-methoxyphenol

5-Bromo-4-fluoro-2-methoxyphenol

Cat. No.: B13869647
M. Wt: 221.02 g/mol
InChI Key: NLRBXUYTIBIVHF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

5-bromo-4-fluoro-2-methoxyphenol

InChI

InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3

InChI Key

NLRBXUYTIBIVHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The next step involves bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with optimizations to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methoxyphenol undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.

Common Reagents and Conditions

    Bromination: Bromine and iron powder as a catalyst.

    Acetylation: Acetic anhydride and sulfuric acid.

    Deacetylation: Sodium hydrogen carbonate solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted phenols, while nucleophilic substitution can produce different ether derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s halogenated structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may be explored for its antimicrobial and anticancer properties due to the presence of halogen atoms.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methoxyphenol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenols with Methoxy Substituents

Table 1: Substituent Positioning and Reactivity
Compound Name CAS Number Molecular Formula Key Differences vs. Target Compound Biological/Chemical Impact
4-Bromo-5-fluoro-2-methoxyphenol 886510-25-4 C₇H₆BrFO₂ Bromine (position 4), fluorine (position 5) Altered regioselectivity in coupling reactions; reduced enzyme inhibition potential .
4-Bromo-2-methoxyphenol N/A C₇H₇BrO₂ Lacks fluorine; bromine at position 4 Limited enzyme interactions due to absence of fluorine .
5-Amino-2-methoxyphenol N/A C₇H₉NO₂ Amino group replaces bromine and fluorine Increased nucleophilicity; reduced cytotoxicity .
4-Bromo-2-difluoromethoxy-5-fluorophenol 1805103-40-5 C₇H₄BrF₃O₂ Difluoromethoxy group replaces methoxy Enhanced lipophilicity; altered pharmacokinetics .

Key Observations :

  • Substituent Position: Swapping bromine and fluorine positions (e.g., 4-Bromo-5-fluoro-2-methoxyphenol) reduces steric hindrance, favoring nucleophilic aromatic substitution over electrophilic pathways .
  • Functional Groups: The amino group in 5-Amino-2-methoxyphenol increases solubility in polar solvents but diminishes halogen-dependent bioactivity .

Halogenated Phenolic Alcohols and Derivatives

Table 2: Impact of Additional Functional Groups
Compound Name Molecular Formula Key Structural Features Unique Properties
(4-Bromo-5-fluoro-2-methoxyphenyl)methanol C₈H₈BrFO₂ Hydroxymethyl group added to benzene ring Enhanced hydrogen-bonding capacity; potential for glycosylation .
(5-Bromo-2-methoxy-4-methylphenyl)methanol C₉H₁₁BrO₂ Methyl group at position 4 Superior antimicrobial and anticancer activity due to methyl-induced hydrophobicity .
2-Bromo-5-fluoroanisole C₇H₆BrFO Methoxy group at position 2; lacks hydroxyl Limited biological activity due to absence of phenolic -OH group .

Key Observations :

  • Hydroxymethyl vs. Methoxy: The hydroxymethyl group in (4-Bromo-5-fluoro-2-methoxyphenyl)methanol enables participation in esterification and oxidation reactions, unlike the parent compound .
  • Methyl Substituents: The methyl group in (5-Bromo-2-methoxy-4-methylphenyl)methanol improves membrane permeability, enhancing its antimicrobial efficacy .

Carboxylic Acid and Ester Derivatives

Table 3: Functional Group Modifications
Compound Name Molecular Formula Key Modifications Impact on Applications
5-Bromo-4-fluoro-2-methoxybenzoic acid C₈H₆BrFO₃ Carboxylic acid at position 1 Used in peptide coupling; higher acidity (pKa ~2.5) .
Methyl 3-bromo-4-fluorobenzoate C₈H₆BrFO₂ Methyl ester at position 1 Improved solubility in organic solvents; intermediate for agrochemicals .
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid C₁₀H₈BrClO₄ Chlorine replaces fluorine; methoxycarbonyl group Broad-spectrum enzyme inhibition; used in SGLT2 inhibitor synthesis .

Key Observations :

  • Carboxylic Acid vs. Ester : The carboxylic acid derivative exhibits higher reactivity in aqueous media, while esters are preferred for lipid-soluble drug formulations .
  • Chlorine Substitution : Replacing fluorine with chlorine (e.g., 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid) increases steric bulk, altering target specificity .

Biological Activity

5-Bromo-4-fluoro-2-methoxyphenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C8H8BrFNO2C_8H_8BrFNO_2. The presence of bromine and fluorine atoms, along with a methoxy group, contributes to its unique reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for further research in pharmacology.

Enzyme Interaction

The compound has been shown to interact with several enzymes, influencing their activity through various mechanisms:

  • Inhibition of NADPH Oxidase : Similar to its analogs, such as apocynin, this compound inhibits NADPH oxidase activity, which is crucial in the generation of reactive oxygen species (ROS) during inflammatory responses . This inhibition can reduce oxidative stress in cells.
  • Modulation of MAPK Pathways : The compound interacts with mitogen-activated protein kinases (MAPKs), which play significant roles in cellular signaling related to inflammation and apoptosis. By modulating these pathways, the compound may influence cell survival and inflammatory responses.

Cellular Effects

Research indicates that this compound affects cellular processes by:

  • Altering Gene Expression : It has been reported to modify the expression of genes involved in oxidative stress responses and apoptosis, potentially leading to protective effects against cellular damage.
  • Impacting Metabolic Activities : The compound inhibits key metabolic enzymes, which can lead to changes in metabolite levels and energy production within cells.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
Inhibition of NADPH oxidaseReduces oxidative stress by inhibiting ROS production.
Modulation of MAPK pathwaysAffects cell signaling related to inflammation and apoptosis.
Alteration of gene expressionModifies expression levels of genes linked to oxidative stress and apoptosis.
Inhibition of metabolic enzymesAlters cellular metabolism and energy production.

Study on Anti-inflammatory Properties

In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly inhibited TNFα release from peripheral blood mononuclear cells. This suggests its potential utility in treating inflammatory diseases without exhibiting cytotoxicity .

Investigating Antimicrobial Activity

Another investigation focused on the antimicrobial properties of compounds containing halogens like bromine and fluorine. The study indicated that derivatives similar to this compound demonstrated significant antibacterial activity, highlighting their potential role in developing new antimicrobial agents.

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